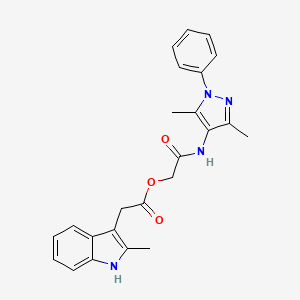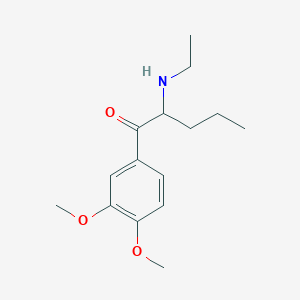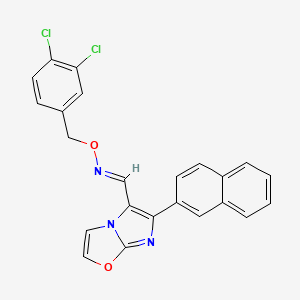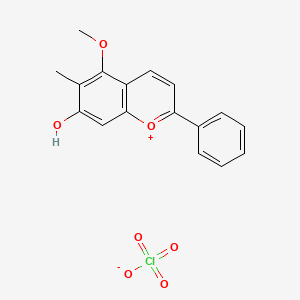
高氯酸龙胆红
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Dracorhodin perchlorate is a pro-apoptotic compound and a synthetic analog of dracorhodin, an anthocyanin that has been found in D. draco fruit. It induces cell cycle arrest at the G0/G1 phase as well as apoptosis in U87MG and T98G glioma cells when used at concentrations of 40 and 80 μM. It also increases levels of p53, p21, Bim, and Bax and decreases levels of Bcl-2 in glioma cells in vitro. Dracorhodin perchlorate is cytotoxic to U937, A375-S2, and MCF-7 cells in a concentration-dependent manner. It is also cytotoxic to HeLa cells, an effect that can be reversed by Ac-YVAD-CMK, Z-DEVD-FMK, Z-IETD-FMK, and Z-LEHD-FMK, which are inhibitors of caspase-1, -3, -8, and -9, respectively.
Dracorhodin Perchlorate is a pro-apoptotic compound and a synthetic analog of dracorhodin, an anthocyanin. It induces cell cycle arrest at the G0/G1 phase as well as apoptosis in U87MG and T98G glioma cells when used at concentrations of 40 and 80 μM. It also increases levels of p53, p21, Bim, and Bax and decreases levels of Bcl-2 in glioma cells in vitro. Dracorhodin perchlorate is cytotoxic to U937, A375-S2, and MCF-7 cells in a concentration-dependent manner. It is also cytotoxic to HeLa cells, an effect that can be reversed by Ac-YVAD-CMK, Z-DEVD-FMK, Z-IETD-FMK, and Z-LEHD-FMK, which are inhibitors of caspase-1, -3, -8, and -9, respectively.
科学研究应用
伤口愈合
高氯酸龙胆红已被发现对大鼠皮肤伤口的修复有显著作用 {svg_1}. 观察到高氯酸龙胆红炎症靶向乳化凝胶组的伤口恢复情况优于非靶向乳化凝胶组 {svg_2}. 其机制可能与促进组织中EGF和bFGF表达有关 {svg_3}.
炎症靶向
高氯酸龙胆红已被用于炎症靶向乳化凝胶 {svg_4}. 与非靶向乳化凝胶相比,这些凝胶具有更好的透皮渗透性和更低的潜能 {svg_5}.
糖尿病伤口的治疗
高氯酸龙胆红已被发现可以改善糖尿病大鼠的皮肤伤口愈合 {svg_6}. 它减轻了糖尿病引起的炎症细胞浸润时间延长以及TLR4通路和炎症因子增加的情况 {svg_7}.
炎症细胞因子的调节
高氯酸龙胆红通过TLR4途径调节炎症细胞因子的表达 {svg_8}. 在伤口愈合后期,它通过增加eNOS蛋白表达和NO含量来促进伤口愈合 {svg_9}.
抑制破骨细胞生成
高氯酸龙胆红已被发现能抑制破骨细胞分化 {svg_10}. 然而,高氯酸龙胆红对骨骼疾病的影响尚不清楚 {svg_11}.
抗癌特性
高氯酸龙胆红已被发现具有抗癌特性 {svg_12}. 据观察,它能诱导人癌细胞凋亡 {svg_13}.
抗菌作用
高氯酸龙胆红具有抗菌作用 {svg_14}. 据报道,它可以减少金黄色葡萄球菌的α-毒素产生,并抑制白色念珠菌的生物膜和毒力因子的形成 {svg_15}.
作用机制
Target of Action
Dracorhodin perchlorate primarily targets the fibroblasts and pancreatic β-cells . It inhibits cell growth and induces apoptosis in these cells in a dose- and time-dependent manner . It also targets the epidermis, dermis, and basal layer inflammatory cells in the context of wound healing .
Mode of Action
Dracorhodin perchlorate interacts with its targets by inhibiting cell proliferation and inducing cell cycle arrest and apoptosis . It also promotes the expression of Epidermal Growth Factor (EGF) and basic Fibroblast Growth Factor (bFGF) in tissues . These factors play a crucial role in cell growth, differentiation, and wound healing.
Biochemical Pathways
The compound interferes with endoplasmic reticulum stress and mitochondrial pathways . It enhances the activities of Erk1/2 , which in turn promotes Pdx1 expression and increases the ratio of Bcl2/Bax . Inhibition of the Erk1/2 pathway abolishes the dracorhodin perchlorate-induced expression of Pdx1 and suppression of apoptosis .
Pharmacokinetics
Inflammation-targeted emulsion gels containing dracorhodin perchlorate have been shown to have better transdermal penetration and lower potentials compared to non-targeted emulsion gels . This suggests that the formulation of the drug can significantly impact its bioavailability and efficacy.
Result of Action
The application of dracorhodin perchlorate results in significant improvements in wound healing . It reduces the number of inflammatory cells in the epidermis, dermis, and basal layer, and promotes the proliferation of granulation tissue . It also enhances the expression of EGF and bFGF, which are crucial for tissue repair .
Action Environment
The action of dracorhodin perchlorate can be influenced by the environment. For instance, inflammation-targeted emulsion gels have been shown to be more effective than non-targeted gels in the context of wound healing . This suggests that the presence of inflammation can enhance the drug’s efficacy. , indicating that the stability of the compound can be affected by environmental factors such as pH and temperature.
生化分析
Biochemical Properties
Dracorhodin perchlorate has been found to interact with various biomolecules, including enzymes and proteins, to exert its effects. It has been reported to inhibit the activation of PI3K/Akt and NF-κB, thereby decreasing the expression of the anti-apoptotic proteins, Bcl-2 and Bcl-XL .
Cellular Effects
Dracorhodin perchlorate has been shown to have significant effects on various types of cells. It inhibits cell proliferation and induces cell cycle arrest and apoptosis . It also significantly increased the protein expression levels of β‑catenin and activation of AKT, ERK and p38 in HaCaT cells .
Molecular Mechanism
The molecular mechanism of action of Dracorhodin perchlorate involves its interaction with various biomolecules. It inhibits the activation of PI3K/Akt and NF-κB, thereby decreasing the expression of the anti-apoptotic proteins, Bcl-2 and Bcl-XL . It also upregulates the expression of p53 .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of Dracorhodin perchlorate have been observed to change over time. It has been reported to induce cellular and DNA morphological changes and decrease the viability of SGC-7901 cells .
Metabolic Pathways
The specific metabolic pathways that Dracorhodin perchlorate is involved in are not clear from the search results. It has been reported to affect the expression of various enzymes and proteins, suggesting that it may be involved in multiple metabolic pathways .
属性
IUPAC Name |
5-methoxy-6-methyl-2-phenylchromenylium-7-ol;perchlorate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H14O3.ClHO4/c1-11-14(18)10-16-13(17(11)19-2)8-9-15(20-16)12-6-4-3-5-7-12;2-1(3,4)5/h3-10H,1-2H3;(H,2,3,4,5) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KRTYZFUODYMZPG-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C2=C(C=C1O)[O+]=C(C=C2)C3=CC=CC=C3)OC.[O-]Cl(=O)(=O)=O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H15ClO7 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
366.7 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

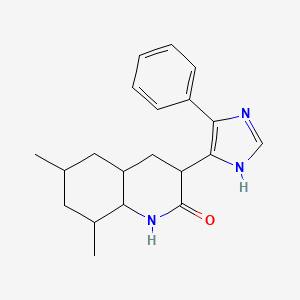
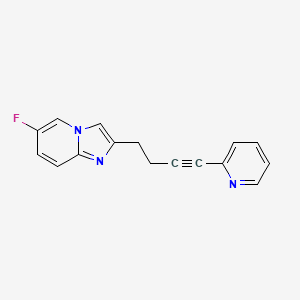
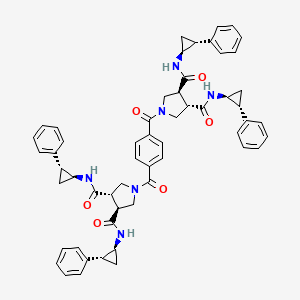
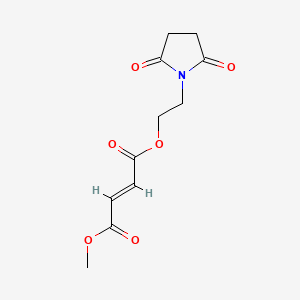

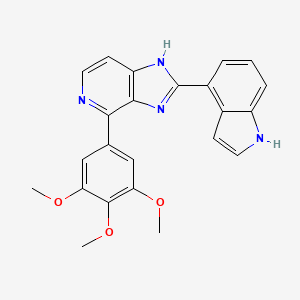
![6-chloro-2-(trifluoromethyl)-N-[4-(trifluoromethyl)phenyl]-1H-benzimidazole-4-carboxamide](/img/structure/B607139.png)
